molecular formula C10H9NNaO6S2 B12809110 8-Amino-1,6-naphthalenedisulfonic acid sodium salt

8-Amino-1,6-naphthalenedisulfonic acid sodium salt

Cat. No.: B12809110
M. Wt: 326.3 g/mol
InChI Key: KALUIMDTJQLCCR-UHFFFAOYSA-N
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Description

8-Amino-1,6-naphthalenedisulfonic acid sodium salt is an organic compound with the molecular formula C10H9NO6S2Na. It is a derivative of naphthalene, characterized by the presence of amino and sulfonic acid groups. This compound is known for its solubility in water and its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-1,6-naphthalenedisulfonic acid sodium salt typically involves the sulfonation of naphthalene followed by amination. The process begins with the sulfonation of naphthalene using oleum (a solution of sulfur trioxide in sulfuric acid) at temperatures ranging from 20°C to 35°C. This is followed by the gradual addition of more oleum and naphthalene alternately. After heating the reaction mixture for several hours, the product is precipitated as the free acid by cooling or as the disodium salt by the addition of alkaline sodium sulfate .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

8-Amino-1,6-naphthalenedisulfonic acid sodium salt undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonic acid groups can be reduced under specific conditions.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under controlled conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives with reduced sulfonic acid groups.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

8-Amino-1,6-naphthalenedisulfonic acid sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Amino-1,6-naphthalenedisulfonic acid sodium salt involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonic acid groups enhance its solubility and facilitate its transport across cell membranes. The compound can also act as a fluorescent probe, allowing for the visualization of biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Amino-1,6-naphthalenedisulfonic acid sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of amino and sulfonic acid groups makes it particularly useful in applications requiring both reactivity and solubility.

Properties

Molecular Formula

C10H9NNaO6S2

Molecular Weight

326.3 g/mol

InChI

InChI=1S/C10H9NO6S2.Na/c11-8-5-7(18(12,13)14)4-6-2-1-3-9(10(6)8)19(15,16)17;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);

InChI Key

KALUIMDTJQLCCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)S(=O)(=O)O)N)S(=O)(=O)O.[Na]

Related CAS

6967-48-2
74543-22-9

Origin of Product

United States

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